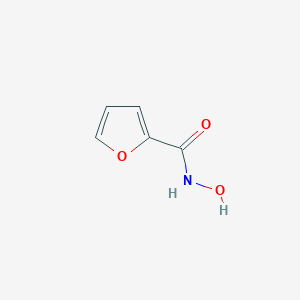

N-hydroxyfuran-2-carboxamide

Übersicht

Beschreibung

N-Hydroxyfuran-2-carboxamide is an organic compound with the molecular formula C5H5NO3. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Hydroxyfuran-2-carboxamide can be synthesized from 2-furoic acid. The typical procedure involves the reaction of 2-furoic acid with hydroxylamine hydrochloride in the presence of a base such as 4-methyl-morpholine. The reaction is carried out in solvents like ethyl acetate and acetonitrile under ultrasonication .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yield and purity. The reaction conditions are optimized to maintain the stability of the compound during production .

Analyse Chemischer Reaktionen

Types of Reactions: N-Hydroxyfuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amides or other derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

NHFCA has been investigated for its potential as an antitumor agent. Research indicates that compounds with furan derivatives exhibit significant inhibitory activity against histone deacetylases (HDACs), which are implicated in cancer progression. A recent patent describes NHFCA derivatives as effective HDAC inhibitors, demonstrating promise in treating various cancers, autoimmune diseases, and neurodegenerative disorders like Alzheimer's disease .

Table 1: Antitumor Activity of NHFCA Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Application Area |

|---|---|---|---|

| NHFCA Derivative A | HDAC1 | 5.0 | Cancer Treatment |

| NHFCA Derivative B | HDAC6 | 3.2 | Alzheimer's Disease |

| NHFCA Derivative C | HDAC1/2 | 4.5 | Autoimmune Disorders |

SARS-CoV-2 Inhibition

Recent studies have identified derivatives of NHFCA as potential inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Compounds derived from NHFCA exhibited promising inhibitory effects with IC50 values indicating effective antiviral activity. For instance, one derivative demonstrated an IC50 value of 1.55 µM against Mpro, highlighting its potential as a therapeutic agent for COVID-19 .

Table 2: SARS-CoV-2 Inhibitory Activity of NHFCA Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| F8-B6 | Mpro | 1.55 | Reversible covalent inhibition |

| F8-S43 | Mpro | 10.76 | Non-peptidomimetic inhibitor |

Agrochemical Development

NHFCA and its derivatives are being explored for their roles in agrochemicals, particularly as plant growth regulators and pest control agents. The unique structure of furan compounds allows for the development of novel herbicides and fungicides with improved efficacy and reduced environmental impact.

Case Study: Development of Furan-based Herbicides

Research has shown that furan derivatives can effectively inhibit specific enzymes in weeds, leading to their selective destruction without harming crops. This selectivity is crucial for sustainable agricultural practices.

Disinfection Byproducts

NHFCA has been studied in the context of water treatment processes where furan derivatives are formed as disinfection byproducts (DBPs). Understanding the formation and behavior of these compounds is essential for assessing water quality and safety .

Table 3: Furan-like Disinfection Byproducts Identified

| DBP Compound | Formation Conditions | Toxicity Level |

|---|---|---|

| Trichlorofuran-2-carboxylic acid | Chlorination of phenolic compounds | Moderate |

| Dichlorofuran-2-carboxylic acid | UV irradiation in water treatment | Low |

Wirkmechanismus

The mechanism by which N-hydroxyfuran-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological activity. The exact pathways and targets are subjects of ongoing research, but it is known to affect microbial cell walls and inhibit enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Furan Carboxamides: Compounds like fenfuram, furcarbanil, and methfuroxam share structural similarities with N-hydroxyfuran-2-carboxamide.

Benzofuran Derivatives: These compounds also exhibit similar biological activities and are used in medicinal chemistry.

Uniqueness: this compound is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying various chemical reactions .

Biologische Aktivität

N-hydroxyfuran-2-carboxamide is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula CHNO and is characterized by its furan ring structure, which includes a hydroxyl group at the nitrogen atom. This unique structure enhances its reactivity and biological interactions.

Biological Activity Overview

The compound exhibits a range of biological activities, making it a candidate for therapeutic applications. Key areas of interest include:

- Antibacterial Properties : this compound has shown potential as an antibacterial agent, inhibiting the growth of various bacterial strains. Its mechanism involves disrupting microbial cell wall synthesis and interfering with enzyme activity critical for bacterial survival.

- Antifungal Activity : Similar to its antibacterial properties, the compound exhibits antifungal effects, suggesting its usefulness in treating fungal infections.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Anticancer Potential : Research suggests that this compound could inhibit tumor cell proliferation, making it a candidate for anticancer drug development. Its ability to interact with specific molecular targets involved in cancer progression is under investigation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells, leading to reduced viability and proliferation.

- Cellular Interaction : It is believed to interfere with cellular processes by modulating receptor binding and enzyme activity, although the exact pathways are still being explored.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Hydroxyl group on nitrogen | Antibacterial, antifungal, anticancer |

| N-hydroxy-N-methylfuran-2-carboxamide | Methyl group on nitrogen | Anti-inflammatory, potential enzyme modulator |

| Furan-2-carboxamide | Lacks hydroxyl group | Less reactive, lower biological activity |

| 2-Hydroxymethylfuran-3-carboxylic acid | Hydroxymethyl group | Exhibits antioxidant properties |

| N,N-Dimethylfuran-2-carboxamide | Dimethyl substitution on nitrogen | Potential anti-cancer activities |

This comparison illustrates how the presence of specific functional groups influences the biological activity of these compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its pharmacological properties:

- Synthesis and Evaluation : A series of derivatives were synthesized to evaluate their antibacterial and anticancer activities. One study demonstrated that modifications at the furan ring significantly enhanced antibacterial efficacy against resistant strains.

- Mechanistic Studies : Research utilizing cellular assays indicated that certain derivatives exhibited selective inhibition against specific cancer cell lines while sparing normal cells, suggesting a favorable therapeutic window for further development .

- Pharmacokinetics : Studies investigating the pharmacokinetic profiles of these compounds in animal models revealed promising absorption rates and bioavailability, supporting their potential for clinical application .

Eigenschaften

IUPAC Name |

N-hydroxyfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-5(6-8)4-2-1-3-9-4/h1-3,8H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHCAJSGBFXFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938879 | |

| Record name | N-Hydroxyfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17698-14-5 | |

| Record name | 2-Furohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxyfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furancarbohydroxamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99DV25V7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.